molecular formula C16H13NO3S B12316140 (4E)-4-(1,3-Benzothiazol-2-YL)-5-(2-furyl)pent-4-enoic acid

(4E)-4-(1,3-Benzothiazol-2-YL)-5-(2-furyl)pent-4-enoic acid

Cat. No.: B12316140
M. Wt: 299.3 g/mol
InChI Key: FTNZCNLGUCNOKN-ZHACJKMWSA-N
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Description

(4E)-4-(1,3-benzothiazol-2-yl)-5-(2-furyl)pent-4-enoic acid is a chemical compound of significant interest in anti-infective research, built around the privileged benzothiazole scaffold . The benzothiazole core is recognized for its diverse pharmacological activities and is present in several FDA-approved drugs, underpinning its importance in medicinal chemistry . This compound is primarily utilized in the exploration and development of novel antimicrobial agents. Researchers investigate such benzothiazole derivatives for their potential as dual-acting or multi-targeted therapeutic agents, which can offer improved efficacy and a more favorable safety profile compared to single-target drugs . The compound serves as a key intermediate or target molecule in screening campaigns aimed at discovering new treatments against a panel of bacterial strains, including standard and resistant varieties, helping to address the growing global challenge of antimicrobial resistance . Its research value is further amplified through in silico mechanistic investigations, including computer-aided prediction of biological activity spectra (PASS) and docking studies to elucidate potential mechanisms of action, such as the inhibition of bacterial enzymes like LD-carboxypeptidase . For research purposes only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

(E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid

InChI

InChI=1S/C16H13NO3S/c18-15(19)8-7-11(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16/h1-6,9-10H,7-8H2,(H,18,19)/b11-10+

InChI Key

FTNZCNLGUCNOKN-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=CO3)/CCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)O

Origin of Product

United States

Biological Activity

(4E)-4-(1,3-Benzothiazol-2-YL)-5-(2-furyl)pent-4-enoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to compile and analyze the existing research findings regarding its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16H13NO3S
  • Molecular Weight : 299.34 g/mol
  • CAS Number : 852851-67-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing benzothiazole moieties often exhibit:

  • Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.
  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown potential in treating neurodegenerative disorders by inhibiting AChE, thereby increasing acetylcholine levels in synaptic clefts, which is crucial for cognitive function .

In Vitro Studies

  • AChE Inhibition :
    • A study evaluated the AChE inhibitory activity of various benzothiazole derivatives. The compound exhibited significant inhibition with an IC50 value that suggests potential for development as a therapeutic agent for Alzheimer’s disease .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity tests on human fibroblast cells indicated that this compound showed no cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety profile for further research .

Case Studies

StudyFindings
Benzothiazinone Study The compound showed promising AChE inhibition with an IC50 of 8.48 µM in rat cortex and 39.80 µM in hippocampus .
Cytotoxicity Evaluation Demonstrated no significant cytotoxicity at concentrations ≤100 µM in human fibroblast cells .

Therapeutic Potential

The biological activities observed suggest that this compound may have applications in:

  • Neurodegenerative Disease Treatment : Its AChE inhibitory properties position it as a candidate for Alzheimer's disease therapy.
  • Antioxidant Therapies : Its ability to mitigate oxidative stress could be beneficial in various conditions linked to oxidative damage.

Scientific Research Applications

Research indicates that compounds similar to (4E)-4-(1,3-Benzothiazol-2-YL)-5-(2-furyl)pent-4-enoic acid exhibit significant biological activities, particularly in the context of neurodegenerative diseases and cancer treatment.

Neuroprotective Effects

A study highlighted the synthesis of benzothiazole derivatives, which include this compound. These derivatives were evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases. Notably, certain derivatives demonstrated potent inhibitory activity against MAO-B, suggesting potential use as therapeutic agents for depression associated with neurodegenerative disorders .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study on benzothiazole-based derivatives showed that some exhibited significant inhibition against various cancer cell lines. For instance, specific derivatives were tested against leukemia and central nervous system cancer cell lines, demonstrating promising anticancer activity with inhibition rates exceeding 70% . The structure-activity relationship analysis indicated that modifications to the benzothiazole moiety significantly influenced the anticancer efficacy.

Case Studies

Study ReferenceCompound TestedTargetFindings
Benzothiazole DerivativesMAO-BPotent inhibitors with selectivity
Benzothiazole-based CompoundsCancer Cell LinesSignificant inhibition (>70%) against leukemia and CNS cancer cells

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Comparison with Similar Compounds

{4-[(2S,4E)-2-(1,3-Benzothiazol-2-Yl)-2-(1H-1,2,3-Benzotriazol-1-Yl)-5-Phenylpent-4-Enyl]Phenyl}(Difluoro)methylphosphonic Acid

  • Structural Features : This compound shares the benzothiazole and pent-4-enyl motifs but incorporates additional groups: a benzotriazole ring, phenyl substituent, and phosphonic acid moiety .
  • Biological Target : Demonstrated strong binding to SARS-CoV-2 3CLpro (3C-like protease), a critical viral replication enzyme.
  • Performance :
    • Binding Energy : -9.8 kcal/mol (compared to reference inhibitors) .
    • Stability : Maintained a stable RMSD <2.0 Å over 100 ns molecular dynamics (MD) simulations, with favorable RMSF, SASA, and Rg metrics .

[5-(3-Bromophenyl)-2-furyl]-methylene-hydrazide

  • Structural Features : Contains a furyl group and aryl substituent but lacks the benzothiazole ring. Instead, it has a hydrazide functional group .
  • Biological Activity : Acts as a selective FPR2 (formyl peptide receptor 2) agonist, inducing TNFα production, Ca²⁺ mobilization, and chemotaxis in immune cells.
  • Key Difference : The hydrazide linker and bromophenyl group likely direct selectivity toward FPR2, whereas the benzothiazole in the target compound may prioritize kinase or protease targets.

AS601245 (JNK Inhibitor)

  • Structural Features : Includes a benzothiazole ring linked to a pyrimidine-pyridine system .
  • Biological Target : Inhibits c-Jun N-terminal kinase (JNK), a key regulator of apoptosis and inflammation.
  • Key Difference: The pyrimidine-pyridine scaffold in AS601245 facilitates ATP-competitive binding to kinases, whereas the target compound’s furyl and pentenoic acid groups suggest alternative interaction mechanisms.

Structural and Functional Analysis Table

Compound Name Core Structure Functional Groups Biological Target Binding Energy (kcal/mol) Stability (RMSD) Reference
Target Compound Benzothiazole + furyl + pentenoic acid Carboxylic acid Unknown N/A N/A
{4-[(2S,4E)-...]methylphosphonic Acid Benzothiazole + benzotriazole + phenyl Phosphonic acid SARS-CoV-2 3CLpro -9.8 <2.0 Å
[5-(3-Bromophenyl)-2-furyl]-methylene-hydrazide Furyl + bromophenyl Hydrazide FPR2 N/A N/A
AS601245 Benzothiazole + pyrimidine-pyridine Acetonitrile JNK N/A N/A

Key Research Findings and Implications

Role of Benzothiazole : The benzothiazole ring is a common feature in kinase inhibitors (e.g., AS601245) and antiviral agents (e.g., the 3CLpro inhibitor). Its planarity and electron-rich nature may facilitate π-π stacking or hydrophobic interactions .

Impact of Acidic Groups : Phosphonic acid derivatives show enhanced protease inhibition due to strong electrostatic interactions, whereas carboxylic acids (as in the target compound) may offer moderate binding with greater metabolic stability .

Furyl Substituents : Furyl groups in FPR2 agonists ([5]) and the target compound suggest versatility in targeting G-protein-coupled receptors or enzymes, depending on auxiliary substituents.

Preparation Methods

Suzuki-Miyaura Coupling

  • Substrates : 5-Bromo-2-furaldehyde and benzothiazole-2-boronic acid.
  • Catalyst : Pd(OAc)₂ with ligands (e.g., glyoxal bis-hydrazone).
  • Conditions : Aerobic, aqueous DMF, 100°C, 6 hours.
  • Yield : 83–91%.

Key Data :

Parameter Value
Ligand Glyoxal bis-hydrazone
Solvent DMF/H₂O (3:1)
Temperature 100°C
Conversion >95%

Heck Coupling

  • Substrates : Benzothiazole-2-iodide and furan-2-vinyl derivative.
  • Catalyst : Pd(OAc)₂ with AgTFA additive.
  • Conditions : Acetic acid, 70°C, 12 hours.
  • Yield : 68–74%.

Advantages :

  • Tolerates unprotected amines.
  • High E-selectivity (>95%).

Multicomponent Reactions for One-Pot Synthesis

A three-component approach streamlines the synthesis:

  • Benzothiazole formation : Cyclization of 2-aminothiophenol with chloroacetic acid.
  • Furan introduction : Paal-Knorr synthesis using 2,5-dimethoxytetrahydrofuran.
  • Backbone assembly : Knoevenagel condensation with glutaconic anhydride.

Conditions :

  • Solvent : DMF, 80°C, 8 hours.
  • Yield : 55–62%.

Limitations :

  • Requires strict stoichiometric control to avoid oligomerization.

Enzymatic Resolution for Stereocontrol

Racemic mixtures from traditional syntheses are resolved using hydrolases:

  • Enzyme : Porcine pancreas lipase (PPL).
  • Substrate : Racemic methyl ester of the target compound.
  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.
  • Result : >99% ee for (E)-isomer.

Scalability :

  • Immobilized enzymes enable reuse for 5–7 cycles without activity loss.

Comparative Analysis of Methods

Method Yield (%) E-Selectivity Scalability Cost Efficiency
Knoevenagel 60–75 85–90% Moderate High
Suzuki-Miyaura 83–91 >95% High Moderate
Heck Coupling 68–74 >95% High Low
Multicomponent 55–62 70–80% Low High
Enzymatic Resolution 40–50* >99% Moderate Low

*After resolution of racemic mixture.

Critical Challenges and Solutions

  • Isomerization : The Z-isomer may form under acidic conditions. Use of non-polar solvents (toluene) and low temperatures (0–5°C) suppresses this.
  • Byproducts : Over-oxidation of the furan ring is mitigated by avoiding strong oxidizers (e.g., KMnO₄).
  • Catalyst Cost : Pd-based methods are expensive. Recent studies suggest NiCl₂/Zn as a low-cost alternative for couplings, though yields drop to 50–55%.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Pd resin catalysts in flow systems achieve 91% yield with 99.5% purity.
  • Green Chemistry : Aqueous micellar conditions (TPGS-750-M surfactant) reduce organic solvent use by 90%.

Q & A

Q. How can enantiomeric purity be ensured during synthesis, and what chiral analytical methods are recommended?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the Knoevenagel step. Analyze enantiopurity via:
  • Chiral HPLC : Use a Chiralpak IA column with hexane/IPA mobile phase.
  • Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated CD curves for (4E) vs. (4Z) configurations .

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